molecular formula C14H16ClNO4 B1594577 Diethyl ((m-chloroanilino)methylene)malonate CAS No. 3412-99-5

Diethyl ((m-chloroanilino)methylene)malonate

Cat. No.: B1594577
CAS No.: 3412-99-5
M. Wt: 297.73 g/mol
InChI Key: BPRVACYIWCWMTJ-UHFFFAOYSA-N
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Description

Diethyl ((m-chloroanilino)methylene)malonate is a malonate derivative featuring a meta-chlorinated anilino group attached to a methylene-bridged diethyl malonate core. Structurally, it consists of two ethyl ester groups flanking a central malonate moiety, with a methylene linker connected to a meta-chlorophenylamine substituent. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as quinolones and imidazoquinolines .

Synthesis typically involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM) in toluene under reflux, yielding the target compound via elimination of ethanol .

Properties

IUPAC Name

diethyl 2-[(3-chloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16ClNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRVACYIWCWMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70187711
Record name Diethyl ((m-chloroanilino)methylene)malonate
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Molecular Weight

297.73 g/mol
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CAS No.

3412-99-5
Record name 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate
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Record name Diethyl ((m-chloroanilino)methylene)malonate
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Record name Diethyl ((m-chloroanilino)methylene)malonate
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Record name Diethyl [(m-chloroanilino)methylene]malonate
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Record name DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE
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Biological Activity

Diethyl ((m-chloroanilino)methylene)malonate, with the molecular formula C14H16ClNO4C_{14}H_{16}ClNO_4 and a molecular weight of 297.73 g/mol, has garnered attention in various biological studies due to its potential antifungal and anticancer activities. This article explores its biological activity, supported by empirical data and research findings.

This compound is synthesized through the reaction of diethyl malonate with m-chloroaniline under controlled conditions. This compound is part of a broader class of diethyl 2-((aryl(alkyl)amino)methylene)malonates, which have shown promising biological activities, particularly against phytopathogens and tumor cells .

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly its efficacy against Fusarium oxysporum, a significant plant pathogen. The compound exhibited a dose-dependent response in inhibiting mycelial growth, with an IC50 value reported as low as 0.5 µM for certain derivatives .

Table 1: Antifungal Activity of this compound

CompoundIC50 (µM)Activity Type
Compound 2< 0.5Fungicidal
Compound 5< 0.5Fungicidal
Compound 118 - 35Fungistatic
Compound 318 - 35Fungistatic
Compound 418 - 35Fungistatic

The most active compounds were classified as fungicides, indicating they completely inhibited fungal growth in fresh media after treatment. In contrast, other compounds displayed fungistatic effects, allowing some growth under specific conditions .

Anticancer Potential

In addition to antifungal activity, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of various tumor cell lines. The National Cancer Institute has included it in screenings to evaluate its effectiveness against cancer cells, although detailed results from these evaluations are still pending .

Case Studies and Research Findings

  • Antifungal Efficacy : A study conducted on several derivatives of diethyl malonate indicated that modifications in the aromatic ring significantly affect antifungal activity. For instance, the presence of electron-withdrawing groups like chloro enhances bioactivity compared to unsubstituted analogs .
  • Cancer Cell Proliferation : Research has shown that compounds similar to this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may disrupt cellular processes in fungi and cancer cells, leading to apoptosis or cell cycle arrest .

Scientific Research Applications

Synthesis and Reaction Applications

1.1. Amide Formation

Diethyl ((m-chloroanilino)methylene)malonate is significant in the formation of amides through a one-pot decarboxylative acylation process. This method allows for the efficient synthesis of various amides from aromatic amines, yielding high purity products with minimal environmental impact. The reaction typically involves heating the compound with aromatic amines under controlled conditions, resulting in high yields of the desired amides .

1.2. Malonic Ester Synthesis (MES)

The compound is also utilized in the well-known Malonic Ester Synthesis (MES), which is a fundamental reaction in organic chemistry for synthesizing substituted acetic acids and their derivatives. This application underscores its importance in producing complex organic molecules used in pharmaceuticals and agrochemicals .

Analytical Applications

2.1. Chromatographic Techniques

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, utilizing a mobile phase composed of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). This method is scalable and suitable for isolating impurities during preparative separation processes .

3.1. Antifungal Properties

Recent studies have indicated that derivatives of this compound exhibit promising antifungal activity against pathogens such as Fusarium oxysporum. In vitro assays demonstrated that certain synthesized derivatives displayed significant mycelial growth inhibition at low concentrations, suggesting potential as fungicides in agricultural applications .

3.2. CNS Depressant Drugs

The compound's structural characteristics make it a candidate for the synthesis of central nervous system (CNS) depressants, including barbiturates and other psychoactive substances. Its derivatives have been explored for their sedative properties, enhancing its relevance in medicinal chemistry .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and synthetic properties of Diethyl ((m-chloroanilino)methylene)malonate can be contextualized by comparing it to analogs with varying substituents on the anilino ring. Below is a detailed analysis:

Substituent Effects on Melting Points and Yields

Compound (Substituent) Melting Point (°C) Yield (%) Key References
This compound Not reported ~78–90*
Diethyl ((4-chloroanilino)methylene)malonate 63–65 ; 79–81 78.5–100
Diethyl ((3-bromoanilino)methylene)malonate 71–73 90
Diethyl ((4-fluoroanilino)methylene)malonate 68–70 55.7
Diethyl ((4-methoxyanilino)methylene)malonate Not reported Quantitative
Diethyl ((4-bromoanilino)methylene)malonate Not reported 90

Notes:

  • The m.p. discrepancy for the 4-chloro derivative (63–65°C vs. 79–81°C) likely arises from differences in crystallization conditions or purity .
  • *Yield for the m-chloro analog is extrapolated from similar reactions in .

Preparation Methods

Synthetic Route and Reaction Conditions

  • Raw Materials: Diethyl malonate, sodium ethoxide or potassium ethoxide (alkali metal alcoholate), carbon monoxide or ethyl formate, ethanol (solvent).
  • Catalysts: Piperidine, quaternary ammonium salts (e.g., tetrabutylammonium bromide), crown ethers (e.g., dibenzo-24-crown-8).
  • Reaction Parameters:
    • Temperature: 80–120 °C
    • Pressure (when using CO): 2–4 MPa
    • Molar ratios: Diethyl malonate to alkoxide salt ~0.8–1.2:1; Acid to alkoxide salt ~1–2.5:1
  • Acid Catalysis: Post-reaction acidification with hydrogen chloride or sulfuric acid promotes conversion to the ethoxymethylene derivative.
  • Purification: Reduced pressure distillation at ~130–140 °C under −0.1 MPa.

Representative Experimental Data

Example Sodium Ethoxide (g) Diethyl Malonate (g) Ethanol (g) Catalyst (g) Temp (°C) Pressure (MPa) Reaction Time (h) Yield (%) Purity (%)
2 68 160 300 0.5 g tetrabutylammonium bromide 100 2 2 84.7 97
3 68 160 300 0.25 g dibenzo-24-crown-8 100 2 2 91.8 99

Condensation of Diethyl Ethoxymethylenemalonate with m-Chloroaniline

Once diethyl ethoxymethylenemalonate is prepared, it undergoes condensation with m-chloroaniline to form this compound.

Synthetic Route

  • Reactants: m-Chloroaniline and diethyl ethoxymethylenemalonate.
  • Solvents: Commonly 1,2-dichloroethane or toluene.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or bases like N,N-diisopropylethylamine.
  • Reaction Conditions:
    • Temperature range: 70–135 °C
    • Reaction time: 6 hours (in 1,2-dichloroethane) to 48–60 hours (in toluene reflux)
  • Purification: Column chromatography or recrystallization from ether/ethyl acetate.

Reaction Insights and Yield Optimization

  • Use of N,N-diisopropylethylamine in 1,2-dichloroethane at 100 °C for 6 hours yields approximately 50% product.
  • Acid-catalyzed reflux in toluene requires longer times but can improve purity.
  • The active methylene group in the malonate facilitates nucleophilic attack by the aniline nitrogen, forming the desired imine linkage.

Mechanistic and Reactivity Considerations

  • The methylene group flanked by two ester groups in the malonate exhibits increased acidity (pKa ~9–12), enabling enolate formation.
  • This enolate intermediate is highly reactive, facilitating condensation with the amine group of m-chloroaniline.
  • Keto-enol tautomerism stabilizes intermediates and influences the reaction pathway.

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): Key signals include methylene protons at δ 8.0–8.5 ppm (singlet) and aromatic protons at δ 6.5–7.5 ppm (multiplet).
  • Infrared Spectroscopy (IR): Characteristic C=O stretching at 1700–1750 cm⁻¹ and C=N stretching at 1600–1650 cm⁻¹ confirm imine formation.
  • Chromatography: Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phase is used for purity assessment and preparative isolation.
  • Mass Spectrometry (MS): Confirms molecular weight and structural integrity.

Summary Table of Preparation Steps

Step Process Description Key Reagents/Conditions Outcome
1 Synthesis of diethyl ethoxymethylenemalonate Diethyl malonate, sodium ethoxide, CO, ethanol, catalyst (crown ether or quaternary ammonium salt), 100 °C, 2 MPa, 2 h Intermediate compound with 85–92% yield
2 Acid-catalyzed conversion of intermediate Acid (HCl or H2SO4), ethanol, room temp, 4 h Ethoxymethylene diethyl malonate
3 Condensation with m-chloroaniline m-Chloroaniline, 1,2-dichloroethane or toluene, acid/base catalyst, 70–135 °C, 6–60 h This compound (~50% yield)
4 Purification Column chromatography or recrystallization High purity final product

Q & A

Q. What are the optimal synthetic routes for Diethyl ((m-chloroanilino)methylene)malonate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of substituted anilines (e.g., m-chloroaniline) with diethyl ethoxymethylenemalonate (EMME). Key variables include temperature (70–135°C), solvent (1,2-dichloroethane, toluene), and catalysts (e.g., p-toluenesulfonic acid). For example, heating at 100°C for 6 hours with N,N-diisopropylethylamine in 1,2-dichloroethane yields ~50% product, while toluene-based reflux systems with acid catalysts require longer durations (48–60 hours) . Purification often involves column chromatography or recrystallization from ether/ethyl acetate .

Q. How does the active methylene group in this compound influence its reactivity?

The methylene group flanked by two electron-withdrawing ester groups exhibits enhanced acidity (pKa ~9–12), enabling enolate formation. This reactivity facilitates nucleophilic additions, alkylations, and cyclocondensations. For instance, enolate intermediates participate in urea/amide formations with isocyanates or carbamates, as seen in the synthesis of pyrimidine derivatives . The keto-enol tautomerism further stabilizes intermediates during multi-step syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR : Distinct signals for the methylene proton (δ 8.0–8.5 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm, multiplet) .
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for analogs like diethyl 2-((4-bromophenylamino)methylene)malonate .

Advanced Research Questions

Q. How can contradictory yield data in literature be resolved for this compound’s synthesis?

Discrepancies arise from varying catalysts, solvent systems, and purification methods. For example, yields drop from 90% to 50% when switching from toluene (with acid catalysts) to 1,2-dichloroethane (with amine bases) . Systematic optimization via Design of Experiments (DoE) is recommended, focusing on solvent polarity, temperature gradients, and stoichiometric ratios of EMME to aniline derivatives .

Q. What mechanistic insights explain the role of tautomerism in this compound’s reactivity?

The enol form stabilizes intermediates during nucleophilic attacks, as seen in urea formations where the enolate reacts with isocyanates to form six-membered transition states . Computational studies (DFT) suggest that the keto-enol equilibrium shifts toward the enol in polar aprotic solvents, enhancing electrophilicity at the methylene carbon .

Q. How can this compound be utilized in multi-step syntheses of heterocyclic scaffolds?

It serves as a precursor for:

  • Imidazoquinolines : Cyclocondensation with o-phenylenediamine derivatives under acidic conditions yields fused heterocycles (e.g., benzo[h][1,6]naphthyridines) .
  • Pyrimidines : Reaction with thioureas or guanidines forms 4-aminopyrimidine cores, common in drug discovery .
  • β-Ketoesters : Alkylation followed by decarboxylation generates substituted acetic acids, useful in natural product synthesis .

Q. What strategies mitigate hazards associated with handling this compound?

Hazard statements (H302, H315, H319) mandate PPE (gloves, goggles) and fume hoods. Workup protocols recommend neutralizing acidic byproducts (e.g., HCl from p-toluenesulfonic acid) with aqueous NaOH before disposal . For large-scale reactions, continuous flow systems reduce exposure risks .

Methodological Tables

Q. Table 1: Reaction Optimization Variables

VariableImpact on Yield/SelectivityExample Conditions
TemperatureHigher temps (≥100°C) accelerate kinetics70°C (50%) vs. 135°C (65%)
SolventToluene favors acid-catalyzed cyclizationsToluene + p-TsOH (90% yield)
CatalystAmine bases reduce side reactionsN,N-Diisopropylethylamine

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalsReference
1^1H NMRδ 8.2 ppm (CH=N), δ 1.3 ppm (CH3_3CH2_2O)
IR1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N)
X-rayCrystallographic R-factor <0.05

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl ((m-chloroanilino)methylene)malonate
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Diethyl ((m-chloroanilino)methylene)malonate

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